
(E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, also known as 2-benzyl-3-(3,4,5-trimethoxyphenyl)-N-(pyrazin-2-yl)prop-2-enamide, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as topoisomerase IIα and cyclin-dependent kinase 2 (CDK2), which are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several advantages and limitations for laboratory experiments. One of the advantages is its potential as an anticancer agent, which makes it a valuable tool for cancer research. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on (E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide. One of the directions is to investigate its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another direction is to explore its potential as a tool for studying the role of enzymes in cancer cell growth and proliferation. Additionally, studies could be conducted to investigate its potential as a lead compound for the development of new anticancer drugs.
Métodos De Síntesis
The synthesis of (E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has been reported using different methods. One of the commonly used methods involves the reaction of this compound(3,4,5-trimethoxyphenyl)prop-2-enoic acid with hydrazine hydrate and pyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has shown potential applications in scientific research, particularly in the field of cancer research. This compound has been reported to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. It has been studied in various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
(E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-27-18-13-17(14-19(28-2)22(18)29-3)9-10-21(26)24-20-11-12-23-25(20)15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3,(H,24,26)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUAKDKWQGUGCY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

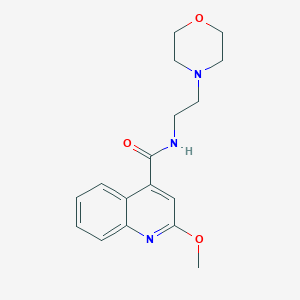

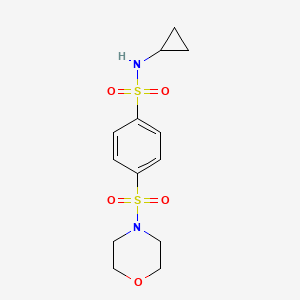
![4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B7638531.png)

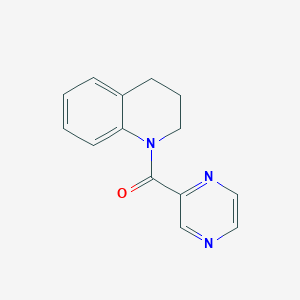
![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)
![[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7638563.png)

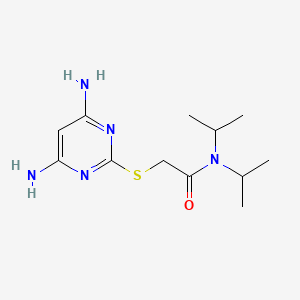
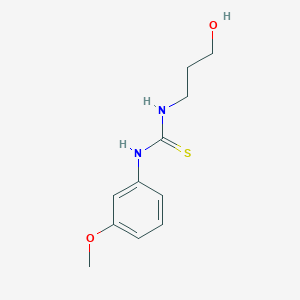
methanone](/img/structure/B7638604.png)
![N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B7638611.png)
![2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7638615.png)